3-{[(Tert-butoxy)carbonyl](3-methylbutyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure comprises a propanoic acid backbone with a Boc-protected amine group substituted by a 3-methylbutyl (isoamyl) chain. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block, where the Boc group serves to protect the amine functionality during reactions .
Properties
IUPAC Name |
3-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-10(2)6-8-14(9-7-11(15)16)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLTZMOFCYRXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of β-Alanine Derivatives
The Boc group is introduced to the amine of β-alanine or its esters to enhance stability during alkylation. A representative procedure involves:
Starting Material : Ethyl 3-aminopropanoate
Reagents : Di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃)
Conditions : Tetrahydrofuran (THF)/water (1:1), 0°C to room temperature, 8 hours.
Mechanism :
Alkylation with 3-Methylbutyl Groups
The Boc-protected amine is alkylated using 1-bromo-3-methylbutane under basic conditions:
Procedure :
-
Alkylating Agent : 1-Bromo-3-methylbutane (2.0 equiv).
Example :
Ethyl 3-(Boc-amino)propanoate (1.0 equiv) is dissolved in DMF, cooled to 0°C, and treated with NaH (1.2 equiv). After 30 minutes, 1-bromo-3-methylbutane is added dropwise. The mixture warms to room temperature, and completion is monitored by TLC.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the free acid using lithium hydroxide:
Conditions :
Workup :
The reaction is acidified with 6N HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the carboxylic acid.
Yield : ~90% (based on Boc-β-alanine hydrolysis).
Optimization and Mechanistic Insights
Role of Sodium Hydride in Alkylation
NaH deprotonates the Boc-protected amine, generating a strong nucleophile for the SN2 reaction with 1-bromo-3-methylbutane. Excess NaH (1.2–1.5 equiv) ensures complete deprotonation, while DMF stabilizes the transition state via polar aprotic effects.
Stability of the Boc Group
The Boc group remains intact under basic (LiOH) and mild acidic conditions, making it ideal for multi-step syntheses. However, prolonged exposure to strong acids (e.g., TFA) removes the Boc group, necessitating careful pH control during hydrolysis.
Comparative Analysis of Methodologies
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O, 8 h | 90% | |
| Alkylation | NaH, 1-bromo-3-methylbutane, DMF, 2 h | 85–90% | |
| Ester Hydrolysis | LiOH, EtOH/H₂O, 5 h | 90% |
Challenges and Troubleshooting
-
Alkylation Efficiency : Competing elimination reactions may occur with bulky alkyl halides. Using DMF as a solvent and maintaining low temperatures during NaH addition mitigates this.
-
Ester Hydrolysis : Incomplete hydrolysis can arise from insufficient LiOH. Increasing reaction time to 8–12 hours or using a slight excess of LiOH (1.2 equiv) improves conversion .
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the specific reaction.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of the free amine.
Substitution: Formation of new amide bonds with different carboxylic acids or acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and drug candidates.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Applied in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection of the amino group, preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.
Comparison with Similar Compounds
The structural analogs of this compound differ in the substituents attached to the Boc-protected amine or the carboxylic acid backbone. Below is a detailed comparison based on substituent groups, physicochemical properties, and applications.
Substituent Variations on the Amine Group
Table 1: Structural Analogs with Modified Amine Substituents
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | 3-methylbutyl (isoamyl) | Not explicitly provided | C₁₃H₂₅NO₄ | ~283.35 | Branched aliphatic chain; moderate lipophilicity |
| 3-{(tert-butoxy)carbonylamino}propanoic acid | 2-phenylethyl | Not provided | C₁₇H₂₃NO₄ | 313.37 | Aromatic substituent; increased π-π stacking potential |
| 3-{[(tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid | Pyridin-4-ylmethyl | Not provided | C₁₅H₂₀N₂O₄ | 292.33 | Heteroaromatic group; potential for hydrogen bonding |
| 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid | 2-chlorobenzyl | 1182127-75-8 | C₁₅H₂₀ClNO₄ | 313.77 | Halogenated aromatic group; enhanced electrophilicity |
| 3-{(tert-butoxy)carbonylamino}propanoic acid | Cyclopentyl | 917202-01-8 | C₁₃H₂₃NO₄ | 269.33 | Aliphatic cyclic substituent; steric hindrance |
Key Observations :
- Lipophilicity : The 3-methylbutyl substituent offers intermediate lipophilicity compared to aromatic (e.g., 2-phenylethyl) or halogenated (e.g., 2-chlorobenzyl) groups, which are more hydrophobic .
- Electronic Properties: Pyridin-4-ylmethyl and thiazolyl substituents (e.g., 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid, CAS 879502-02-0) enable hydrogen bonding and π-interactions, enhancing binding affinity in drug design .
Modifications on the Carboxylic Acid Backbone
Table 2: Analogs with Modified Backbone Structures
Key Observations :
- Steric Effects: Methyl branching (e.g., 2-methylpropanoic acid derivatives) near the carboxylic acid group reduces reactivity, making it suitable for controlled coupling reactions .
- Bioactivity : Heterocyclic substituents like furan-2-yl (CAS 1410365-72-8) may enhance interactions with biological targets, such as enzymes or receptors .
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, also known as Boc-β-N-Me-Ala-OH, is a synthetic amino acid derivative with potential applications in pharmaceuticals and biochemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a branched alkyl chain, which may influence its biological activity.
- Molecular Formula : C13H25NO4
- Molecular Weight : 259.3419 g/mol
- CAS Number : 2108823-93-2
- SMILES Notation : CC(CCN(C(=O)OC(C)(C)C)CCC(=O)O)C
Biological Activity Overview
The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be categorized into several key areas:
- Ergogenic Effects : Amino acids and their derivatives are known to enhance physical performance by influencing anabolic hormone secretion and providing energy during exercise. This compound's structure suggests it may have similar ergogenic properties, potentially aiding in muscle recovery and performance enhancement during physical activities .
- Antibacterial Properties : Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity. Research has shown that certain amino acid derivatives can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .
- Cytotoxic Effects : Some derivatives of amino acids have been found to possess cytotoxic properties against various cancer cell lines. The presence of the tert-butoxycarbonyl group may enhance the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic potential .
Antibacterial Activity
In a recent publication, researchers synthesized several amino acid derivatives and tested their antibacterial properties. The results indicated that compounds with similar functional groups demonstrated promising antibacterial effects against common pathogens . This positions 3-{(Tert-butoxy)carbonylamino}propanoic acid as a candidate for further investigation in antimicrobial research.
Cytotoxicity Studies
A study published in Molecules examined various amino acid derivatives for their cytotoxic effects on cancer cells. The findings suggested that modifications in the side chains of amino acids could significantly alter their biological activity, including cytotoxicity against specific cancer types . Further research is needed to explore the cytotoxic potential of this specific compound.
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Antibacterial Activity | Cytotoxicity | Ergogenic Effects |
|---|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | 2108823-93-2 | 259.34 g/mol | Potential (needs testing) | Potential (needs testing) | Yes (similar compounds show effects) |
| N-tert-butoxycarbonyl-N-methyl-D/L-alanine | 13734-31-1 | 203.24 g/mol | Yes | Moderate | Yes |
| 2-(tert-Butoxycarbonyl)(methyl)amino propanoic acid | 124072-61-3 | 203.24 g/mol | Yes | Low | Yes |
Q & A
Basic: What are the standard synthetic routes for 3-{(Tert-butoxy)carbonylamino}propanoic acid, and what reagents are critical?
Answer:
The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group. A common method starts with reacting 3-methylbutylamine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) under mild conditions (room temperature, anhydrous solvent) . The propanoic acid backbone is then introduced via coupling reactions, such as using carbodiimides (e.g., DCC) or active esters. Key reagents include Boc-Cl for protection, TEA for base catalysis, and chromatographic materials (e.g., silica gel) for purification .
Basic: What purification techniques are most effective for isolating this compound post-synthesis?
Answer:
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is widely used due to the compound’s moderate polarity . For higher purity, preparative HPLC with reversed-phase C18 columns and acetonitrile/water mobile phases is recommended. Recrystallization using solvents like dichloromethane/hexane mixtures may also yield high-purity crystals, though optimization is required based on substituent solubility .
Advanced: How does the steric bulk of the 3-methylbutyl group impact Boc deprotection kinetics or peptide coupling efficiency?
Answer:
The 3-methylbutyl group introduces steric hindrance, which can slow acid-catalyzed Boc deprotection (typically using TFA in DCM). Studies on similar Boc-protected analogs suggest that bulky alkyl chains reduce deprotection rates by ~20–30% compared to linear chains, necessitating extended reaction times or elevated temperatures (e.g., 40°C for 2 hours) . During peptide coupling, steric effects may require activating agents like HATU instead of DCC to improve yields .
Advanced: What analytical methods are essential for confirming structural integrity and purity?
Answer:
- NMR (¹H, ¹³C): Critical for verifying Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and the 3-methylbutyl chain (multiplet at δ 1.2–1.6 ppm).
- HPLC-MS: Confirms molecular weight (expected [M+H]⁺ for C₁₄H₂₅NO₄: 284.18) and detects impurities <0.5% .
- IR Spectroscopy: Validates carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported optimal reaction conditions for synthesis?
Answer:
Discrepancies in reaction conditions (e.g., base selection, temperature) often arise from solvent polarity or substrate variability. For example:
- Base Choice: TEA vs. DMAP—DMAP may accelerate Boc protection in polar aprotic solvents (e.g., DMF) but risks side reactions with acid-sensitive groups .
- Temperature: Room temperature vs. 0°C—lower temperatures minimize racemization in chiral analogs but prolong reaction times.
Systematic optimization using Design of Experiments (DoE) frameworks is advised, with real-time monitoring via TLC or in-situ IR .
Advanced: What role does this compound play in drug discovery, particularly in peptide-based therapeutics?
Answer:
The Boc-protected amino acid serves as a building block for introducing hydrophobic side chains into peptide backbones, enhancing membrane permeability in drug candidates. For example, analogs with 3-methylbutyl groups have been explored in kinase inhibitors targeting cancer pathways due to improved lipophilicity and target engagement . Stability studies in simulated gastric fluid (pH 2.0) show the Boc group remains intact for >24 hours, making it suitable for oral drug scaffolds .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Avoid inhalation of fine powders; work in a fume hood.
- Store at 2–8°C under anhydrous conditions to prevent Boc-group hydrolysis.
- Dispose via approved waste streams for organic acids .
Advanced: How does this compound compare to other Boc-protected amino acids in solid-phase peptide synthesis (SPPS)?
Answer:
Compared to Boc-protected alanine or valine:
- Coupling Efficiency: Lower due to steric hindrance (yields ~75–85% vs. >90% for smaller residues).
- Deprotection Kinetics: Slower TFA cleavage (2 hours vs. 30 minutes for Boc-Gly).
- Applications: Preferred for introducing hydrophobic motifs in antimicrobial peptides or protein-protein interaction inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
